N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide
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Overview
Description
N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfonamide group, and a chlorophenyl moiety
Preparation Methods
The synthesis of N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide derivative . The reaction conditions often involve the use of organic solvents like acetonitrile and bases such as triethylamine or pyridine .
Chemical Reactions Analysis
N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfonamide group are known to interact with enzymes and receptors, leading to the inhibition of their activity. For example, the compound can inhibit carbonic anhydrase, an enzyme involved in various physiological processes . Additionally, it may interfere with the synthesis of nucleic acids and proteins, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl and sulfonamide groups but differs in the heterocyclic ring structure.
1,2,4-triazole derivatives: These compounds have a similar triazole ring but may lack the sulfonamide or chlorophenyl groups.
Sulfonamide derivatives: These compounds contain the sulfonamide group but may have different aromatic or heterocyclic substituents.
Properties
Molecular Formula |
C19H19ClN4O3S2 |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-23-18(12-24(29(2,26)27)16-6-4-3-5-7-16)21-22-19(23)28-13-17(25)14-8-10-15(20)11-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
LRPCVAFATSSNMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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